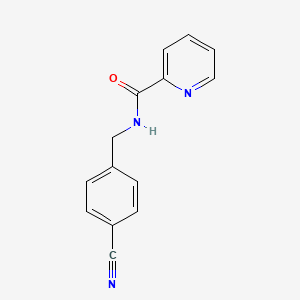

N-(4-Cyanobenzyl)picolinamide

Description

Contextualizing Picolinamide (B142947) Derivatives in Contemporary Chemical Research

Picolinamide, a derivative of picolinic acid, and its related structures are of significant interest in modern chemical research, particularly in the fields of medicinal chemistry and materials science. ontosight.aicymitquimica.com The picolinamide scaffold, characterized by a pyridine (B92270) ring with a carboxamide substituent, serves as a "privileged structure," meaning it can bind to a variety of biological targets. mdpi.comcncb.ac.cn This versatility has led to the investigation of picolinamide derivatives for a wide range of potential applications, including as antifungal agents, VEGFR-2 inhibitors for cancer therapy, and modulators of G protein-coupled receptors. rsc.orgnih.govacs.org

Researchers are drawn to the picolinamide core because its structural and electronic properties can be readily modified. nih.gov The nitrogen atom in the pyridine ring and the amide group provide sites for hydrogen bonding and coordination to metal ions, influencing the molecule's conformation and interactions with biological macromolecules. researchgate.net The exploration of various substituents on the pyridine and amide moieties allows for the fine-tuning of a compound's properties, leading to the discovery of novel bioactive molecules. nih.govmdpi.com

Rationale for Investigating N-(4-Cyanobenzyl)picolinamide as a Research Target

The specific compound, this compound, has emerged as a subject of research due to its unique combination of structural features. nih.gov The picolinamide core provides a well-established pharmacophore, while the 4-cyanobenzyl group introduces specific electronic and steric properties. The cyano (C≡N) group is a strong electron-withdrawing group and can participate in dipole-dipole interactions and hydrogen bonding, potentially influencing the compound's binding affinity and selectivity for specific targets. ontosight.ai

The benzyl (B1604629) group provides a degree of conformational flexibility, allowing the molecule to adopt various orientations within a binding site. The investigation of this compound and its analogues allows researchers to probe the structure-activity relationships (SAR) of this chemical class. rug.nl For example, studies have explored how modifications to the picolinamide or the cyanobenzyl portion of the molecule affect its biological activity. rsc.org

Evolution of Research Approaches for Amide-Based Chemical Entities

The synthesis of amide bonds is a cornerstone of organic chemistry, and the methods for their formation have evolved significantly over time. researchgate.net Traditionally, amides were synthesized by reacting carboxylic acids or their derivatives with amines, often requiring harsh conditions and the use of stoichiometric activating agents. researchgate.net These classical methods, while effective, can generate significant waste and may not be suitable for complex molecules. thieme-connect.comuantwerpen.be

Contemporary research has focused on developing more efficient and sustainable methods for amide bond formation. unimib.itunimi.it This includes the development of novel coupling reagents that are more atom-economical and produce byproducts that are easier to remove. uantwerpen.be Catalytic methods, which use a substoichiometric amount of a catalyst to promote the reaction, have also gained prominence. unimi.it Furthermore, the advent of flow chemistry has enabled the continuous and scalable synthesis of amides with improved efficiency and safety. nih.govresearchgate.net These advancements have greatly facilitated the synthesis of a wide array of amide-based compounds, including this compound, for further study. umich.edu

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis, structural characterization, and the exploration of its potential biological activities. The synthesis of this compound and related derivatives is often achieved through standard amide coupling reactions. rug.nlub.edu

A significant area of investigation involves the study of the compound's three-dimensional structure, often through techniques like X-ray crystallography. nih.govmdpi.com These studies provide valuable insights into the molecule's conformation and the intermolecular interactions that govern its crystal packing. This structural information is crucial for understanding how the molecule might interact with biological targets.

Furthermore, this compound has been included in studies exploring the biological activities of picolinamide derivatives. rsc.org For instance, research has investigated its potential as an antifungal agent and in other therapeutic areas. nih.gov The presence of the cyanophenyl group has also led to its inclusion in studies focused on compounds with this particular moiety. acs.orgchemscene.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| CAS Number | 1206966-56-4 |

| Synonyms | N-[(4-cyanophenyl)methyl]pyridine-2-carboxamide, AKOS006030975, HS-6667 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-[(4-cyanophenyl)methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C14H11N3O/c15-9-11-4-6-12(7-5-11)10-17-14(18)13-3-1-2-8-16-13/h1-8H,10H2,(H,17,18) |

InChI Key |

PECMWMYSJQWBHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Cyanobenzyl Picolinamide

Strategic Approaches to N-(4-Cyanobenzyl)picolinamide Synthesis

The construction of the this compound core structure and its related precursors relies on established and innovative synthetic strategies. These approaches are designed to be versatile, allowing for the creation of a diverse range of analogous compounds.

Direct Amide Coupling Reactions for Picolinamide (B142947) Scaffold Formation

The formation of the amide bond is a cornerstone of picolinamide synthesis. Direct amide coupling reactions are frequently employed, uniting a picolinic acid derivative with 4-cyanobenzylamine. A variety of coupling reagents have been investigated to facilitate this transformation, each with its own set of advantages regarding reaction conditions and yield. nih.gov

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com Other reagents like (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are also effective. nih.gov The choice of solvent and base is also critical, with combinations like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) or acetonitrile (B52724) being common. nih.gov For instance, the coupling of Boc-protected valine with an aniline (B41778) derivative was successfully achieved using EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov

The reaction conditions for these coupling reactions are typically mild, often proceeding at room temperature. google.comgoogleapis.com However, challenges can arise, particularly with electron-deficient amines, which may lead to sluggish reactions and lower yields. nih.gov

Table 1: Exemplary Amide Coupling Reaction Conditions

| Carboxylic Acid Component | Amine Component | Coupling Reagents | Solvent | Base | Yield (%) |

| Picolinic acid | 4-Cyanobenzylamine | EDC, HOBt | DMF | DIPEA | Good |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU | DMF | DIPEA | 38 nih.gov |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.) | Acetonitrile | DIPEA | Good to Excellent nih.gov |

| 6-Bromopicolinic acid | 4-Methylpiperidine | HBTU | Acetonitrile | DIPEA | 97 googleapis.com |

Multistep Synthetic Routes to this compound Precursors and Analogs

In many instances, the synthesis of this compound and its analogs necessitates a multistep approach, particularly when complex functionalities are being introduced. nih.govresearchgate.net These routes often involve the initial synthesis of key precursors, which are then elaborated in subsequent steps. rsc.orgnih.gov

Multistep syntheses offer the flexibility to build molecular complexity systematically. This approach is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies in medicinal chemistry. rsc.org For instance, the synthesis of trifluoromethylpyridine amide derivatives containing various sulfur moieties involved the initial creation of thioether-containing compounds, which were then oxidized to the corresponding sulfones and sulfoxides. rsc.org

Utilization of Protecting Group Strategies in this compound Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound, especially when multiple reactive functional groups are present. jocpr.com These groups temporarily mask a reactive site, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. rsc.org

In the context of picolinamide synthesis, protecting groups might be used for amines, carboxylic acids, or other functional groups on the precursor molecules. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while esters are often used to protect carboxylic acids. jocpr.comnih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. jocpr.com

Exploration of Diverse Chemical Reaction Conditions and Catalysis

Microwave-Assisted Synthesis in Picolinamide Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.govscielo.org.mx In picolinamide chemistry, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields and product purity. nih.gov This method is particularly beneficial for direct amidation processes and can often be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.govoatext.com

The synthesis of various anilides of quinaldic acid, a related heterocyclic amide, has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technology. nih.gov Microwave-assisted synthesis has also been employed in the preparation of picolinamide and pyrimidine-4-carboxamide (B1289416) compounds, highlighting its utility in constructing these important scaffolds. google.comgoogleapis.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

| Amide Synthesis | Hours to Days | Minutes to Hours | Reduced reaction time, higher yields | nih.gov |

| Heterocycle Synthesis | Several hours | Shorter reaction times | Increased efficiency | google.comgoogleapis.com |

| Solvent-free reactions | Often requires solvent | Can be solvent-free | Environmentally friendly | nih.govoatext.com |

Metal-Catalyzed Coupling Reactions in this compound Architectures

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley.comeie.gracs.org In the context of this compound and related structures, these reactions are crucial for introducing structural diversity.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are widely used to functionalize the picolinamide scaffold. nih.govd-nb.info For example, a picolinamide directing group can facilitate the palladium-catalyzed C-H arylation of a molecule. researchgate.net Nickel-catalyzed reactions have also been developed for specific transformations, such as the cleavage of the picolinamide directing group. researchgate.netacs.org

These metal-catalyzed reactions allow for the construction of complex molecular architectures that would be difficult to achieve through other means. wiley.comqueensu.ca They offer a powerful way to modify the core this compound structure, leading to the development of new derivatives with potentially interesting properties.

Solvent Systems and Temperature Optimization in Picolinamide Synthesis

The synthesis of picolinamide derivatives, including this compound, is highly dependent on the selection of appropriate solvent systems and the optimization of reaction temperatures to achieve high yields and purity. Research has shown that various solvents such as toluene (B28343), ethanol, acetonitrile (ACN), dimethylformamide (DMF), ethylene (B1197577) glycol, methanol, water, and tetrahydrofuran (B95107) (THF) can be employed. researchgate.net While solvent-free conditions have been reported to provide high yields in shorter reaction times, the use of solvents may be necessary for specific reaction setups, albeit sometimes requiring longer reaction periods of 2-4 hours to achieve comparable yields. researchgate.net

The choice of solvent can significantly influence reaction outcomes. For instance, in the synthesis of nitrogen-doped reduced graphene oxide, a related field involving solvothermal synthesis, solvents like THF, ethanol, acetonitrile, water, DMF, ethylene glycol, and N-Methyl-2-pyrrolidone (NMP) have been systematically studied at various temperatures ranging from 60°C to 195°C. mdpi.com This highlights the critical role of the interplay between the solvent's properties (such as boiling point and polarity) and the reaction temperature in determining the final product's characteristics. mdpi.com

In specific instances of picolinamide synthesis, dichloromethane (B109758) has been identified as a suitable solvent, with room temperature being the optimal condition when using certain oxidizing agents like m-CPBA. uni-duesseldorf.de Interestingly, it was observed that a high excess of the oxidizing agent could lead to the degradation of the desired product, resulting in lower yields. uni-duesseldorf.de This underscores the importance of not only solvent and temperature but also reagent stoichiometry in optimizing the synthesis of picolinamide compounds.

Table 1: Solvent and Temperature Effects on Picolinamide Synthesis

| Solvent System | Temperature | Observation | Reference |

| Toluene, EtOH, ACN, DMF, Ethylene Glycol, Methanol, Water, THF | Varied | Longer reaction times (2-4h) required for comparable yields to solvent-free conditions. | researchgate.net |

| Dichloromethane | Room Temperature | Optimal for reactions involving m-CPBA. | uni-duesseldorf.de |

| Solvent-Free | Not specified | High yield of target product obtained in a shorter time. | researchgate.net |

| Various (including THF, ethanol, ACN, water, DMF, ethylene glycol, NMP) | 60°C - 195°C | The properties of the solvent in conjunction with the synthesis temperature are crucial for the final product characteristics in related solvothermal syntheses. | mdpi.com |

Development of this compound Derivatives and Analogs

The development of derivatives and analogs of this compound is a key strategy in medicinal chemistry to explore and refine the biological activity of the parent molecule. This involves systematic modifications of its core structure to understand the structure-activity relationships (SAR).

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For picolinamide derivatives, SAR studies have guided the synthesis of new analogs with improved properties. nih.gov The design process often involves computational and medicinal chemistry approaches to predict the effects of structural modifications. nih.gov

A common strategy involves modifying specific positions on the picolinamide scaffold. For instance, modifications at the 3- or 4-phenyl and 6-pyridyl positions of N-phenylpicolinamide derivatives have been explored to enhance affinity for their biological targets. nih.gov The introduction of a cyano group, for example at the 3-position of the phenyl ring, has been a focus of such studies. nih.gov The synthesis of these analogs often employs established chemical reactions, and the resulting compounds are then evaluated for their biological activity to build a comprehensive SAR profile. nih.govnih.gov

These studies have revealed that even minor modifications can have a significant impact on a compound's potency and selectivity. nih.gov The insights gained from SAR studies are crucial for the rational design of more effective and specific therapeutic agents. nih.govchemrxiv.org

Chemical Modifications of the Picolinamide Moiety

The picolinamide moiety itself is a frequent target for chemical modification to explore its impact on biological activity. Research has shown that the nitrogen atom within the picolinamide ring may not be essential for the inhibitory activity of certain compounds, leading to the exploration of benzamide (B126) analogs as alternatives. nih.gov

Modifications can include the substitution of functional groups on the pyridine (B92270) ring. For example, the replacement of bromine and fluorine on the picolinamide moiety has been investigated, although in some cases, this led to reduced potency or complete loss of inhibitory activity. nih.gov This indicates that the electronic and steric properties of the substituents on the picolinamide ring are critical for its interaction with its biological target.

Furthermore, the entire picolinamide group can be used as a directing group in chemical synthesis to achieve specific C-H bond functionalization on other parts of the molecule. researchgate.net This strategic use of the picolinamide moiety allows for the introduction of diverse chemical functionalities at specific positions, further expanding the chemical space for SAR studies. researchgate.net

Diversification of the Cyanobenzyl Unit and Linkers

In addition to modifying the picolinamide core, diversification of the cyanobenzyl unit and the amide linker is a common strategy to develop new analogs. The cyanobenzyl group itself can be altered by changing the position of the cyano group or by introducing other substituents onto the benzyl (B1604629) ring.

The linker connecting the picolinamide and cyanobenzyl moieties, typically an amide bond, can also be modified. While the amide bond is common, other functional groups can be explored to alter the compound's flexibility, polarity, and metabolic stability.

The synthesis of these diversified analogs often involves coupling different carboxylic acids and amines using established chemical methods. nih.gov This modular approach allows for the generation of a library of compounds with varied cyanobenzyl units and linkers, which can then be screened for their biological activity. This systematic exploration helps in identifying the optimal structural features required for potent and selective biological activity.

Scale-Up and Process Chemistry Research for this compound (Excluding Industrial Production Data)

The transition from laboratory-scale synthesis to larger-scale production is a critical step in the development of any chemical compound. This process, known as scale-up, involves significant research to ensure the synthesis is safe, efficient, and reproducible on a larger scale. criver.comvipragen.com While specific industrial production data for this compound is excluded, the general principles of process chemistry research are applicable.

Process chemistry research focuses on developing robust and scalable synthetic routes. vipragen.com This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize impurities. criver.comvipragen.com For instance, reactor systems with controlled temperature ranges, from as low as -78°C for sensitive chemistries to +150°C, are often employed. criver.com

A key aspect of process chemistry is route optimization, which aims to improve the efficiency of the chosen synthetic pathway. vipragen.com This may involve exploring alternative reagents, catalysts, or reaction sequences to enhance yield, purity, and cost-effectiveness. wiley.com The development of safe and scalable processes is paramount, with a focus on understanding and mitigating potential hazards associated with the synthesis. mt.com

Spectroscopic and Structural Elucidation Research of N 4 Cyanobenzyl Picolinamide

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed. rsc.org For N-(4-Cyanobenzyl)picolinamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the picolinamide (B142947) and the 4-cyanobenzyl moieties.

The four protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically downfield (δ 7.5-8.7 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Each proton will exhibit a unique chemical shift and coupling pattern (doublet, triplet of doublets, etc.) based on its position relative to the nitrogen and the amide substituent. For comparison, the parent picolinamide shows signals in this region. doi.org

The 4-cyanobenzyl group will display two characteristic signals. The four aromatic protons on the benzene (B151609) ring, being chemically equivalent in pairs, are expected to produce a distinct AA'BB' system, which often appears as two doublets in the range of δ 7.4-7.8 ppm. The methylene (B1212753) protons (-CH₂-) bridging the benzyl (B1604629) group and the amide nitrogen will appear as a single peak, likely a doublet due to coupling with the amide N-H proton. Its chemical shift is anticipated around δ 4.7 ppm, influenced by the adjacent aromatic ring and the amide group. A broad singlet corresponding to the amide proton (N-H) is also expected, with a chemical shift that can be highly variable depending on solvent and concentration, but typically in the δ 8.5-9.5 ppm range. doi.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds. doi.orgucla.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 8.5 - 9.5 | broad singlet |

| Pyridine-H6 | ~8.6 | doublet (d) |

| Pyridine-H3 | ~8.2 | doublet (d) |

| Pyridine-H4 | ~7.9 | triplet (t) |

| Pyridine-H5 | ~7.5 | triplet (t) |

| Benzyl-H (ortho to CN) | ~7.7 | doublet (d) |

| Benzyl-H (meta to CN) | ~7.5 | doublet (d) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp line.

For this compound, 14 distinct signals are expected. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, anticipated in the δ 164-166 ppm range. doi.org The carbon of the nitrile group (C≡N) typically appears around δ 118-120 ppm. The carbons of the pyridine and benzene rings will resonate in the aromatic region (δ 110-150 ppm). doi.orgucla.edu The quaternary carbons (those without attached protons), such as the pyridine carbon attached to the amide group, the benzyl carbon attached to the nitrile, and the nitrile carbon itself, can be identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer). The methylene carbon (-CH₂-) is expected in the aliphatic region, likely around δ 44-46 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds. doi.orgucla.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 164 - 166 |

| Pyridine-C2 | ~150 |

| Pyridine-C6 | ~148 |

| Benzyl-C (ipso to CH₂) | ~144 |

| Pyridine-C4 | ~137 |

| Benzyl-C (ortho to CN) | ~133 |

| Benzyl-C (meta to CN) | ~129 |

| Pyridine-C5 | ~127 |

| Pyridine-C3 | ~123 |

| Nitrile (C≡N) | 118 - 120 |

| Benzyl-C (ipso to CN) | ~112 |

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between adjacent protons on the pyridine ring and between the N-H proton and the methylene (-CH₂-) protons, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). It allows for the unambiguous assignment of protonated carbons by linking the known proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons to the amide carbonyl carbon and to carbons within the benzyl ring, confirming the link between these structural units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). universiteitleiden.nl The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

A sharp, strong absorption is expected in the range of 2220-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. universiteitleiden.nl The amide group gives rise to several characteristic bands: a strong C=O (carbonyl) stretching band around 1670-1690 cm⁻¹, and an N-H stretching vibration appearing as a moderate peak around 3300-3500 cm⁻¹. universiteitleiden.nl Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. Finally, characteristic C=C and C=N bending vibrations from the two aromatic rings would be visible in the 1450-1650 cm⁻¹ region.

Table 3: Key Predicted IR Absorptions for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2950 | Medium-Weak |

| Nitrile C≡N | Stretch | 2220 - 2260 | Strong, Sharp |

| Amide C=O | Stretch | 1670 - 1690 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy orbital. uzh.ch

The structure of this compound contains several chromophores (light-absorbing groups): the pyridine ring, the cyanophenyl ring, and the amide carbonyl group. These conjugated systems are expected to give rise to π → π* transitions, which are typically strong absorptions. The presence of non-bonding electrons on the amide oxygen and pyridine nitrogen also allows for weaker n → π* transitions. Due to the extensive conjugation across the picolinamide and cyanobenzyl moieties, the absorption maxima (λ_max) are expected to be in the UV region, likely between 250-300 nm. The exact position and intensity of these absorptions are influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. neu.edu.tr In the analysis of this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and exact mass of the molecule. rsc.org

The molecular ion peak, denoted as [M]⁺, corresponds to the intact molecule that has lost one electron. For this compound (C₁₄H₁₁N₃O), the theoretical exact mass can be calculated. The presence of an odd number of nitrogen atoms (three in this case) results in a molecular ion with an odd nominal mass, a principle known as the nitrogen rule. neu.edu.tr

The fragmentation of the molecular ion provides valuable structural information. The bonds in the molecule break in a predictable manner, generating a series of fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the structure of the original molecule. libretexts.orgdocbrown.info For this compound, key fragmentations would likely involve the cleavage of the amide bond and the benzylic C-N bond.

Key Fragmentation Pathways:

Amide Bond Cleavage: This can occur on either side of the carbonyl group, leading to the formation of a picolinoyl cation or a 4-cyanobenzylaminyl radical cation.

Benzylic Cleavage: The bond between the benzyl carbon and the amide nitrogen can break, resulting in the formation of a stable 4-cyanobenzyl cation (tropylium-like ion) and a picolinamide radical.

McLafferty Rearrangement: While less common for this specific structure, if applicable, it would involve the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. libretexts.org

The relative abundance of the different fragment ions is presented in a mass spectrum, with the most abundant ion being designated as the base peak. docbrown.info The interpretation of this fragmentation pattern allows for the unambiguous identification and structural confirmation of this compound. Multi-stage mass spectrometry (MSⁿ) can be utilized for more detailed structural analysis by re-fragmenting specific ions to gain deeper insights into their composition. premierbiosoft.com

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula of Ion |

| 237 | [M]⁺ (Molecular Ion) | [C₁₄H₁₁N₃O]⁺ |

| 116 | 4-Cyanobenzyl cation | [C₈H₆N]⁺ |

| 122 | Picolinamide cation | [C₆H₆N₂O]⁺ |

| 106 | Picolinoyl cation | [C₆H₄NO]⁺ |

| 78 | Pyridyl cation | [C₅H₄N]⁺ |

X-ray Diffraction and Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The process involves mounting a single crystal on a diffractometer and bombarding it with a beam of X-rays. uhu-ciqso.es The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. nih.gov This map is then used to solve and refine the crystal structure, yielding the exact atomic coordinates. univ-rennes.fr

Crystallographic studies on related picolinamide derivatives have revealed important structural features. For instance, in N-(4-methoxyphenyl)picolinamide, the molecule is nearly planar, with a slight twist between the pyridine and benzene rings. nih.gov The solid-state structures of picolinamide complexes with various metals have also been extensively studied, demonstrating the coordinating ability of the picolinamide moiety. researchgate.net These studies provide a basis for understanding the potential solid-state conformation of this compound.

Table 2: Representative Crystallographic Data for a Picolinamide Derivative (α-picolinamide)

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.1578 |

| b (Å) | 7.0249 |

| c (Å) | 16.2192 |

| β (°) | 100.728 |

| Volume (ų) | 577.4 |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 150 |

Data obtained for α-picolinamide, a related compound, and serves as an illustrative example. crystallography.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking in this compound Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces dictating the supramolecular architecture.

Hydrogen Bonding: The amide group (-CONH-) in this compound is a classic hydrogen bond donor (N-H) and acceptor (C=O). psu.edu Additionally, the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. frontiersin.org These interactions can lead to the formation of various supramolecular synthons, such as dimers and chains, which are fundamental building blocks of the crystal structure. psu.edu In many picolinamide derivatives, intermolecular N-H···O or N-H···N hydrogen bonds are the primary drivers of crystal packing. researchgate.net

Polymorphism and Co-crystallization Research of this compound Derivatives

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties. Research into the polymorphism of picolinamide itself has identified at least two polymorphic forms with different crystal packing and thermal stabilities. rsc.org The potential for this compound and its derivatives to exhibit polymorphism is an important area of investigation, as different polymorphs could arise from variations in crystallization conditions. researchgate.net

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. tbzmed.ac.irnih.gov The components of a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds. tbzmed.ac.ir The design of co-crystals often relies on the principles of crystal engineering and supramolecular synthons. researchgate.net

For this compound derivatives, co-crystallization could be explored to modulate properties such as solubility and stability. Potential coformers would be molecules that can form robust hydrogen bonds with the picolinamide or cyanobenzyl moieties. researchgate.netucl.ac.uk For example, carboxylic acids are common coformers for compounds containing pyridine and amide functional groups due to the high probability of forming strong acid-pyridine or acid-amide hydrogen bonds. researchgate.net The screening for and characterization of co-crystals of this compound derivatives would involve techniques such as slurry conversion, solvent evaporation, and solid-state characterization methods like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). nih.govucl.ac.uk

Computational and Theoretical Investigations of N 4 Cyanobenzyl Picolinamide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, detailing its electronic characteristics and energetic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orgscispace.com It is based on using the electron density to determine the properties of a system, which is computationally more efficient than methods based on the many-electron wave function. scispace.com For N-(4-Cyanobenzyl)picolinamide, DFT calculations are employed to elucidate its electronic properties and reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Another important tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface. orientjchem.org The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). orientjchem.org For this compound, the nitrogen atom of the cyano group and the oxygen atom of the amide group are expected to be electron-rich regions, while the hydrogen atom of the amide group and the aromatic protons would be electron-poor regions. These insights are fundamental for predicting how the molecule will interact with other molecules and biological targets. orientjchem.orgrsc.org

Table 1: Representative DFT-Calculated Electronic Properties Note: The following data is representative of typical DFT calculation outputs and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | Molecular polarity |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, the most significant conformational flexibility arises from the rotation around the C-N amide bond and the bonds connecting the benzyl (B1604629) and picolinamide (B142947) rings. The study of the potential energy surface (PES) reveals the relative energies of these different conformations. acs.org

The most stable conformation, or global minimum, corresponds to the lowest energy state. acs.org Other low-energy conformations are separated by energy barriers, and the heights of these barriers determine the rate of interconversion between conformers. nih.gov A conformational energy landscape provides a map of these different conformations and their relative energies, which is crucial for understanding the molecule's shape and flexibility under different conditions. numberanalytics.comchemrxiv.orgresearchgate.net The shifts in this energy landscape upon interaction with another molecule, such as a protein, can explain the mechanism of binding and functional modulation. nih.gov

DFT calculations can accurately predict various spectroscopic properties. biorxiv.org The prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure verification and interpretation of experimental data. nih.gov

Calculated IR frequencies correspond to the vibrational modes of the molecule. By comparing the computed spectrum with the experimental one, specific vibrational bands can be assigned to functional groups, such as the C≡N stretch of the cyano group, the C=O stretch of the amide, and the N-H bend.

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are instrumental in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which can be particularly complex in aromatic systems. schrodinger.comyoutube.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data Note: This table illustrates the typical correlation between predicted and experimental data. Specific values for this compound would require a dedicated study.

| ¹H NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Amide N-H | 8.5 | 8.4 |

| Pyridine (B92270) H-6 | 8.2 | 8.1 |

| Benzyl CH₂ | 4.6 | 4.5 |

| IR | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2235 | 2230 |

| C=O Stretch | 1670 | 1665 |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static, detailed picture, molecular modeling and dynamics simulations explore the molecule's behavior over time.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. biorxiv.orgmdpi.com By simulating the molecule in a solvent box (e.g., water) under specific temperature and pressure conditions, MD can explore the conformational space accessible to the molecule. nih.govfrontiersin.org This provides a dynamic view of its flexibility, showing how the different parts of the molecule move relative to each other. nih.gov For this compound, MD simulations can reveal the preferred conformations in solution and the transitions between them, offering a more realistic picture of its behavior than static calculations alone. biorxiv.org

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). arxiv.orgd-nb.info This method is central to drug discovery. nih.gov In a docking study involving this compound, the molecule would be computationally placed into the binding site of a target protein. nih.gov

An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site and assigns a score to each pose based on a scoring function. This score estimates the binding free energy, with lower scores typically indicating a more favorable binding interaction. d-nb.info The results predict the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. The picolinamide moiety can act as a hydrogen bond donor and acceptor, while the cyanobenzyl group can engage in aromatic and hydrophobic interactions.

Table 3: Representative Protein-Ligand Docking Results Note: The following data is hypothetical, illustrating the output of a docking study against a generic kinase protein target.

| Target Protein | Predicted Binding Mode | Key Interacting Residues | Docking Score (kcal/mol) |

| Kinase XYZ | Picolinamide N forms H-bond with backbone NH of Val80. Amide O forms H-bond with Lys33. Cyano group in hydrophobic pocket. | Val80, Lys33, Leu130, Phe145 | -8.5 |

| Kinase ABC | Picolinamide ring stacks with Phe82. Amide NH forms H-bond with Asp144 O. Benzyl ring in hydrophobic sub-pocket. | Phe82, Asp144, Ile65, Met120 | -7.9 |

Molecular Dynamics Simulations to Investigate Binding Stability and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand-receptor complex over time. For this compound, MD simulations would provide crucial insights into its binding stability within a target protein's active site and elucidate the key molecular interactions that govern its affinity.

Researchers would perform MD simulations by first docking this compound into a model of its biological target, such as a protein kinase or receptor. nih.govrsc.org The resulting complex is then placed in a simulated physiological environment, and the motions of all atoms are calculated over a set period, typically nanoseconds to microseconds.

The primary analyses from an MD simulation for this compound would include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of both the protein and the ligand. A stable RMSD for the ligand indicates it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Analysis: To map the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the compound and amino acid residues. The cyanophenyl group of this compound, for example, would be expected to participate in π-π stacking interactions, a feature often critical for binding affinity in kinase inhibitors.

| Interaction Type | Potential Residues Involved | Component of this compound | Significance |

| Hydrogen Bonding | Asp, Glu, Gln, Asn | Picolinamide nitrogen and amide group | Key for anchoring the ligand in the binding site. |

| π-π Stacking | Phe, Tyr, Trp, His | Pyridine ring, Cyanobenzyl ring | Stabilizes the ligand through aromatic interactions. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile | Benzyl group | Contributes to overall binding affinity by displacing water. |

This table represents a hypothetical analysis based on typical interactions for this class of compounds.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics and QSAR are essential for systematically exploring the chemical space around a lead compound like this compound to design more potent and specific molecules. frontiersin.org

Development of this compound Libraries for QSAR Modeling

To build a robust QSAR model, a library of analogs based on the this compound scaffold is required. This library would be created by systematically modifying different parts of the molecule. The design of such a library involves generating a diverse set of compounds where structural variations can be correlated with changes in biological activity.

Library Design Strategy:

Scaffold Definition: The core scaffold is N-benzylpicolinamide.

Variation Points (R-groups): Modifications would be introduced at several positions:

R1 (Cyanophenyl Ring): The cyano group's position could be varied (ortho, meta, para), or it could be replaced with other electron-withdrawing or donating groups (e.g., -NO₂, -Cl, -F, -OCH₃).

R2 (Picolinamide Ring): Substituents could be added to the pyridine ring to modulate electronics and steric profile.

R3 (Benzyl Linker): The methylene (B1212753) (-CH₂-) linker could be altered, though this is less common.

| Scaffold Position | Example Modifications (R-group) | Rationale |

| Cyanophenyl Ring | -Cl, -F, -CF₃, -OCH₃ | To probe electronic and steric effects on binding. |

| Picolinamide Ring | -F, -Cl, -CH₃ | To improve binding interactions and physicochemical properties. |

| Amide Linker | N-methylation | To alter hydrogen bonding capacity and conformation. |

This table illustrates a hypothetical library generation strategy for QSAR analysis.

Predictive Modeling of Biological Activity based on this compound Structural Features

Once a library of this compound analogs is synthesized and their biological activity is measured, a QSAR model can be developed. mdpi.com QSAR models establish a mathematical relationship between the chemical structures (represented by molecular descriptors) and their biological activities. mdpi.com

The process involves:

Descriptor Calculation: For each compound in the library, various 2D and 3D descriptors are calculated (e.g., molecular weight, logP, polar surface area, electronic properties, shape indices).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to create an equation that links the descriptors to activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For this compound, a QSAR model could reveal that, for instance, a strong electron-withdrawing group at the para position of the benzyl ring and a halogen at a specific position on the picolinamide ring are crucial for high activity. Such insights are invaluable for guiding the next round of synthesis. tandfonline.com

Application of Machine Learning and Artificial Intelligence in this compound Design

Machine learning (ML) and artificial intelligence (AI) are transforming drug design by enabling more sophisticated predictive modeling and de novo design. nih.govlindushealth.comresearchgate.net For a compound like this compound, these technologies offer several advantages over traditional QSAR.

Advanced Predictive Models: ML algorithms such as Random Forests, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can capture complex, non-linear relationships between structure and activity that linear methods might miss. mdpi.comnih.gov These models can be trained on large datasets of picolinamide derivatives to predict the activity of new, unsynthesized analogs of this compound with higher accuracy. researchgate.net

Generative Models: AI-driven generative models can design entirely new molecules. unipi.it By providing the model with the this compound scaffold and a desired activity profile, these algorithms can propose novel structures that are predicted to be highly active and possess drug-like properties. unipi.itresearchgate.net This accelerates the discovery of optimized leads.

Toxicity and ADME Prediction: AI models are also widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles early in the design process. mdpi.com This allows chemists to deprioritize compounds that are likely to fail later in development, focusing resources on the most promising candidates related to this compound.

Patent Landscape Analysis for Synthetic Methodologies and Compound Classes (excluding commercial evaluation)

A patent landscape analysis for this compound and related compounds reveals key trends in synthetic strategies and the scope of intellectual property in this chemical space. The analysis focuses on methodologies rather than commercial potential.

The synthesis of this compound falls under the general reaction of amide bond formation. Patents for related picolinamide derivatives frequently describe the coupling of a picolinic acid derivative with a substituted benzylamine. google.com

Key Synthetic Methodologies from Patent Literature:

Amide Coupling: The most common method involves reacting a picolinic acid (or its activated form, like an acid chloride or ester) with 4-cyanobenzylamine. Coupling agents such as HATU, HOBt/EDCI, or carbodiimides are frequently employed to facilitate this reaction under mild conditions. google.com

Multi-step Synthesis: Patents often disclose multi-step routes where the picolinic acid or the amine fragment is built up from simpler precursors. For example, a patent by Corteva Agriscience describes processes for creating picolinamide fungicides by coupling a substituted picolinic acid with various amino esters. justia.com

Patented Compound Classes: The patent literature includes a wide range of picolinamide derivatives, indicating a broad interest in this scaffold for various applications, including fungicides and pharmaceuticals. justia.comgoogle.comgoogleapis.com

| Patent Number | Assignee/Applicant | General Scope of Invention | Relevance to this compound |

| EP2566859B1 | Hanmi Science | Picolinamide and pyrimidine-4-carboxamide (B1289416) compounds. google.com | Describes general synthetic schemes for amide formation applicable to the target compound. google.com |

| US9549555B2 | Dow AgroSciences LLC | Macrocyclic picolinamide compounds with fungicidal activity. justia.com | Broadens the known chemical space of picolinamide-based bioactive compounds. justia.com |

| WO2018045003A1 | Corteva Agriscience LLC | Picolinamide N-oxide compounds with fungicidal activity. googleapis.com | Shows modifications of the picolinamide ring are a key area of innovation. googleapis.com |

| US20200085047A1 | Corteva Agriscience LLC | Use of an acyclic picolinamide compound as a fungicide. i.moscow | Highlights the utility of diverse picolinamide structures in agrochemical applications. |

This analysis shows that while specific patents for this compound itself may not be prominent, the underlying synthetic routes and the broader chemical class of picolinamides are well-established in the patent literature for various bioactivities.

Preclinical Biological Activity Studies of N 4 Cyanobenzyl Picolinamide

In Vitro Biological Activity Assessment (Excluding Clinical Outcomes)

In vitro studies are fundamental to characterizing the biological activity of a new chemical entity. These assessments, conducted in a controlled laboratory environment outside of a living organism, provide the initial insights into a compound's potential therapeutic mechanism, its interaction with specific biological targets, and its effects at the cellular level. For N-(4-Cyanobenzyl)picolinamide and its structural analogs, a range of in vitro assays have been employed to elucidate their biological profiles.

Enzyme inhibition assays are a cornerstone of drug discovery, used to identify and characterize molecules that can modulate the activity of specific enzymes. Several studies have investigated analogs of this compound against various enzymatic targets.

One area of investigation has been the inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net A series of N-hetarenes, considered structural analogs, were evaluated for their ability to inhibit MARK4 through ATPase inhibition assays. The results demonstrated inhibitory concentrations (IC50) in the micromolar range, suggesting that these compounds can effectively target the ATP-binding pocket of the enzyme. researchgate.net

Another class of structurally related compounds, based on an N-(4-quinolinoyl)-Gly-2-cyanopyrrolidine scaffold, has been developed as potent inhibitors of Fibroblast Activation Protein (FAP), a target for cancer imaging and therapy. nih.gov Rational design and modification led to compounds with significantly improved potency over existing inhibitors. nih.gov For instance, compound QI-18 was found to have an IC50 value of 0.50 nM, representing a 6.5-fold increase in potency compared to the reference compound UAMC-1110. nih.gov

Furthermore, analogs have been identified as inhibitors of other enzymes, such as Topoisomerase II, which is crucial for DNA replication and a target for anticancer agents. nih.gov Certain N-benzyl derivatives of 6-aminoflavone (B1602494) showed potent inhibition of this enzyme. nih.gov In a different context, a pyridine-3-carboximidamide analog was identified as a selective, competitive inhibitor of C1s, a serine protease in the classical complement pathway, with an inhibition constant (Ki) of approximately 5.8 µM. researchgate.net

Table 1: Enzyme Inhibition Data for Analogs of this compound This table is interactive. You can sort and filter the data.

| Compound/Analog Class | Target Enzyme | Assay Type | Potency (IC50 / Ki) |

|---|---|---|---|

| 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) | MARK4 | ATPase Inhibition | 5.35 to 16.53 µM |

| QI-18 (N-(4-quinolinoyl)-Gly-2-cyanopyrrolidine analog) | Fibroblast Activation Protein (FAP) | FAP Inhibition | 0.50 nM (IC50) |

| 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) | C1s Protease | Biochemical Inhibition | ~5.8 µM (Ki) |

| N-benzyl 6-aminoflavone derivative (9f) | Topoisomerase II | Enzyme Inhibition | 12.11 µM (IC50) |

Receptor binding assays are critical for determining if a compound interacts with a specific receptor and for quantifying the affinity of that interaction. Research into picolinamide (B142947) derivatives, which are structurally analogous to this compound, has identified them as potent modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govnih.gov This receptor is a target for neurological disorders such as Parkinson's disease. nih.gov

A series of N-(4-acetamido)phenylpicolinamides were discovered to act as positive allosteric modulators (PAMs) of mGlu4. nih.gov Compounds from this series demonstrated submicromolar potency at both human and rat mGlu4 receptors. nih.gov Further structure-activity relationship (SAR) studies on N-phenylpicolinamide derivatives have led to the discovery of multiple compounds with high affinity for mGlu4, with some showing affinity values below 10 nM. nih.gov These studies confirm that the N-phenylpicolinamide structure is a valuable template for developing potent mGlu4 ligands. nih.gov Target engagement in these studies is often confirmed by observing a downstream functional response following receptor binding.

For analogs of this compound, various cell lines have been used to evaluate biological activity. In the context of anticancer research, novel N-benzyl derivatives of 6-aminoflavone were screened against the human breast cancer cell line (MCF-7) and the human lung cancer cell line (A-549) to determine their antiproliferative effects. nih.gov Compounds 9f and 9g were identified as the most potent against MCF-7 cells, with IC50 values of 9.35 µM and 9.58 µM, respectively. nih.gov

In the study of G-protein coupled receptors, Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK-293) cells are commonly used. nih.govnih.gov CHO cells were utilized in the evaluation of N-(4-acetamido)phenylpicolinamides as mGlu4 PAMs. nih.gov Similarly, HEK-293 cells expressing muscarinic M4 receptors have been used to measure changes in intracellular signaling molecules like cAMP upon compound treatment. nih.gov Such assays are crucial for confirming that receptor binding translates into a functional cellular response. The use of primary cells, such as rat primary neurons, allows for the investigation of compound effects on neuronal network activity, providing a more complex and physiologically relevant system. nih.gov

Understanding the specific biochemical pathways a compound modulates is key to defining its mechanism of action. For analogs of this compound, mechanistic studies have provided insights into how they exert their biological effects.

The mGlu4 receptor, a target for picolinamide analogs, is a Group III mGlu receptor that interacts with the Gαi/o subunit of G-proteins. nih.gov Its activation leads to the inhibition of adenylate cyclase, which in turn decreases the production of cyclic AMP (cAMP) and inhibits cAMP-dependent signaling pathways. nih.govnih.gov This mechanism ultimately results in a reduction of neurotransmitter release at the synapse, which is implicated in the pathophysiology of Parkinson's disease. nih.gov

In the case of enzyme inhibitors, mechanistic studies focus on the mode of inhibition. Molecular docking and simulation studies indicated that MARK4 inhibitors bind to the ATP-binding pocket of the enzyme, thereby blocking its catalytic activity. researchgate.net A crystal structure of the C1s protease in complex with its inhibitor, A1, revealed the physical basis for its competitive inhibition, providing a detailed understanding of the structure-activity relationship and guiding the design of more potent analogs. researchgate.net

In Vivo Pharmacological Model Applications (Excluding Clinical Human Trials and Safety/Toxicity)

In vivo studies involve the use of living organisms to investigate the effects of a potential drug. These models are indispensable for understanding how a compound behaves in a complex biological system, including its pharmacological effects and its exposure in relevant tissues.

The selection of an appropriate animal model is critical for the preclinical evaluation of a compound and is dependent on the research question and the biological system being studied. nih.gov

For compounds targeting the central nervous system (CNS), such as the mGlu4 PAMs, rodent models like mice (Mus musculus) and rats are extensively used. nih.govnih.gov Rats were specifically chosen to study the N-(4-acetamido)phenylpicolinamide series due to the need to assess brain exposure, a critical factor for any CNS-active compound. nih.gov Mice are also widely used to study the role of specific receptors, like the P2X7 receptor, in a variety of preclinical disease models and to determine the therapeutic efficacy of targeting them. nih.gov The use of these models is justified by the physiological and genetic similarities to humans in many biological pathways. nih.gov

In certain research areas, such as oncology or immunology, humanized mice may be employed. nih.gov These are typically immune-compromised mice engrafted with human cells or tissues, which allows for the study of a compound's effect on human cells in an in vivo environment. nih.gov

Other animal models also serve specific purposes. Zebrafish embryos are increasingly used due to their rapid development and optical transparency, which facilitates the analysis of compound effects and biodistribution. researchgate.net For pharmacokinetic and safety studies of related compounds, larger animals such as dogs and monkeys have been used. mdpi.com The proper selection of species, age, and sex is crucial to ensure the scientific robustness and translational relevance of the findings. nih.gov

Based on a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available preclinical research data corresponding to the specific chemical compound “this compound” for the topics requested in the provided outline.

Searches for pharmacokinetic, pharmacodynamic, efficacy, and ex vivo studies on "this compound" did not yield any relevant results.

It is important to distinguish this compound from others with similar-sounding names or research designations. For instance, a well-documented investigational compound, known as M8891 , is a selective and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2) with extensive preclinical data. However, the chemical name for M8891 is (S)-3-Hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic Acid 3,5-Difluoro-benzylamide . This is a structurally distinct molecule from this compound.

Due to the absence of research findings for "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information. Constructing the article would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article focusing on the preclinical biological activity of “this compound” cannot be provided.

Structure Activity Relationship Sar and Lead Optimization Research for N 4 Cyanobenzyl Picolinamide

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Picolinamide (B142947) Research

The advancement of picolinamide-based compounds, including N-(4-Cyanobenzyl)picolinamide, relies on the iterative Design-Make-Test-Analyze (DMTA) cycle, a foundational process in modern drug discovery. core.ac.uknih.gov This cyclical approach allows for the gradual optimization of chemical hits into more effective lead molecules by systematically refining properties like activity, selectivity, and stability over several iterations. core.ac.uk

The DMTA cycle functions as follows:

Design: Researchers generate hypotheses and design new molecules based on existing structure-activity relationship (SAR) data, computational modeling, and published literature. nih.govmassbio.org The primary goal is to create novel chemical entities with specific, improved properties. nih.gov

Make: The designed compounds are then synthesized. nih.gov Cheminformatics platforms can assist in planning synthetic routes and managing the acquisition of necessary building blocks and reagents. core.ac.uk

Test: The newly synthesized compounds undergo a battery of experimental assays to measure their biological activity, such as enzyme inhibition, receptor binding, and antimicrobial potency, as well as other critical properties. massbio.orggardp.org

Analyze: The data generated from testing is analyzed to understand the relationship between the structural changes and the resulting biological activity. massbio.org This analysis informs the next round of design, thus completing the cycle.

Identification of Key Structural Features Impacting Activity and Specificity

Structure-activity relationship (SAR) studies are essential for identifying the molecular features of a compound that are responsible for its biological effects. gardp.org For the picolinamide class of molecules, research has pinpointed several key structural components that govern their activity and specificity.

The picolinamide core itself is a common motif in many biologically active molecules, valued for its ability to engage in various biological interactions. ontosight.ai The nitrogen atom in the pyridine (B92270) ring and the adjacent amide linkage are particularly important. The amide bond's presence can significantly enhance activity, as seen in studies of picolinamide-containing inhibitors of Tropomyosin Receptor Kinase (Trk), where it was crucial for potent inhibition. mdpi.com

In research on picolinamide antibacterials targeting Clostridioides difficile, the introduction of the picolinamide core resulted in exceptional potency and selectivity. nih.gov This highlights the importance of the pyridine nitrogen's position; moving it from the 4-position (isonicotinamide) to the 2-position (picolinamide) dramatically shifted the activity profile. nih.gov

Regarding the other parts of the this compound scaffold:

The Benzyl (B1604629) Moiety: The substituent on the benzyl ring plays a critical role. The 4-cyano group is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. In SAR studies of related compounds, the electron-withdrawing capacity of substituents was found to be a more important factor for activity than hydrophilicity. nih.gov

The Amide Linker: The amide group connecting the picolinamide and the cyanobenzyl moieties is a key interaction point. It can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing for specific interactions with biological targets like enzymes or receptors. mdpi.comontosight.ai

The table below summarizes the impact of key structural features on the activity of picolinamide-based compounds.

| Structural Feature | Importance for Activity & Specificity | Research Finding |

| Picolinamide Core | Essential for potent and selective activity. | Introduction of the picolinamide core led to exquisite potency and selectivity against C. difficile in antibacterial research. nih.gov |

| Amide Linkage | Significantly enhances inhibitory activity. | The presence of the picolinamide's amide bond was found to be a significant enhancer of TrkA inhibition. mdpi.com |

| Pyridine Nitrogen | Position is critical for selectivity. | Moving the ring nitrogen from the 4-position (isonicotinamide) to the 2-position (picolinamide) was key to achieving selectivity. nih.gov |

| Benzyl Ring Substituents | Modulates electronic properties and potency. | Electron-withdrawing substituents on analogous structures were found to be a critical factor affecting biological activity. nih.gov |

Strategies for Enhancing Receptor/Enzyme Binding and Selectivity

Improving a ligand's binding affinity and its selectivity for a specific biological target over others are primary goals of lead optimization. nih.govnih.gov For picolinamide-based compounds, several rational design strategies can be employed to achieve this.

One effective strategy is to exploit differences in the microenvironments of the target enzyme's active site. nih.gov Even among highly similar isozymes, subtle structural variations can be leveraged. By attaching peptide chains to a core inhibitor molecule, researchers have successfully enhanced binding affinity up to 40-fold and improved selectivity by interacting with the regions just outside the primary binding site. nih.gov This approach could be applied to the this compound scaffold by modifying the benzyl portion to include moieties that interact with unique pockets on the target receptor.

Another key strategy involves optimizing electrostatic interactions. nih.gov This requires finding a balance between the favorable interactions with the receptor and the unfavorable energy penalty of removing the ligand from its solvent environment. nih.gov For this compound, this could involve modifying or replacing the cyano group to fine-tune the charge distribution across the molecule, thereby maximizing favorable electrostatic interactions with the target while potentially creating unfavorable interactions with off-target proteins. nih.gov

Further strategies include:

Targeting Allosteric Sites: Designing modifications that allow the molecule to bind to an allosteric site—a location on the receptor distinct from the primary binding site—can induce conformational changes that enhance affinity and confer high selectivity. nih.gov

Exploiting Receptor Flexibility: A ligand can be designed to bind to a specific conformation that is more readily adopted by the intended target than by off-targets. nih.gov

Macrocyclization: Incorporating the picolinamide scaffold into a larger macrocyclic structure can improve binding affinity and selectivity by reducing the conformational flexibility of the molecule. mdpi.com This pre-organizes the ligand for binding, lowering the entropic penalty upon interaction with the receptor.

The table below outlines several strategies for enhancing binding and selectivity.

| Strategy | Description | Potential Application to this compound |

| Exploiting Microenvironments | Adding extensions to the core structure to interact with unique regions near the active site. nih.gov | Modifying the cyanobenzyl group to probe and interact with specific sub-pockets of the target receptor. |

| Electrostatic Optimization | Fine-tuning the charge distribution of the ligand to maximize favorable interactions with the target. nih.gov | Replacing the cyano group with other electron-withdrawing or polar groups to optimize electrostatic complementarity. |

| Allosteric Modulation | Designing the ligand to bind to a secondary (allosteric) site on the receptor. nih.gov | Adding functional groups that can reach and interact with a known allosteric pocket on the target. |

| Macrocyclization | Constraining the ligand's conformation within a larger ring structure. mdpi.com | Linking the picolinamide and benzyl rings to form a rigid, pre-organized macrocycle. |

Bioisosteric Replacements and Scaffold Hopping in this compound Derivatives

Bioisosteric replacement and scaffold hopping are powerful techniques in medicinal chemistry used to optimize drug-like properties, improve potency, and discover novel chemical structures. nih.govresearchgate.net These methods involve replacing parts of a molecule with other groups or frameworks that retain similar biological activity. nih.govnih.gov

Bioisosteric replacement involves swapping a functional group with another that has similar physical or chemical properties. nih.gov For this compound, several bioisosteric replacements could be explored:

Cyano Group Replacement: The cyano group on the benzyl ring is a key feature. It could be replaced by other small, polar, electron-withdrawing groups to probe for improved interactions or better metabolic stability. Potential bioisosteres for a nitrile (cyano) group include an oxazole, a thiazole, or a trifluoromethyl group.

Pyridine Ring Replacement: The picolinamide's pyridine ring could be replaced with other five- or six-membered heterocyclic rings, such as pyrimidine, pyrazine, or thiophene, to alter hydrogen bonding capabilities and physicochemical properties.

Amide Bond Isosteres: The central amide linker could be replaced with groups like a reverse amide, an ester, or a sulfonamide to change stability and hydrogen bonding patterns.

Scaffold hopping is a more drastic modification where the core framework of the molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key binding groups. nih.govresearchgate.net The goal is to find new lead compounds that may have superior properties, such as improved synthetic accessibility or a better patent position. nih.gov For this compound, a scaffold hop could involve replacing the picolinamide-benzylamide core with a completely different framework, such as a pyrazolo[1,5-a]pyrimidine, which has been shown to be a successful scaffold for kinase inhibitors. mdpi.com

The table below provides examples of potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| 4-Cyano Group | Oxazole, Thiazole, Halogens (e.g., Cl, F), Trifluoromethyl (CF₃) | To modulate electronic properties, polarity, and metabolic stability while maintaining key interactions. |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiophene, Furan | To alter hydrogen bonding capacity, aromatic interactions, and overall physicochemical properties. mdpi.com |

| Amide Linker | Reverse Amide, Ester, Sulfonamide, 1,2,4-Triazole | To change chemical stability, hydrogen bond donor/acceptor patterns, and conformational rigidity. |

| Benzyl Ring | Thiophene ring, Pyridine ring, Cyclohexyl ring | To explore the necessity of the aromatic ring and investigate different spatial arrangements and properties. nih.gov |

Multi-parameter Optimization Approaches in Picolinamide Lead Development

Applying MPO to the development of this compound leads involves defining a target product profile (TPP) early in the process. optibrium.com This profile outlines the desired criteria for a range of properties. For an orally administered drug, these might include:

Potency: High affinity for the intended target (e.g., IC₅₀ < 100 nM).

Selectivity: Low affinity for related off-targets to minimize side effects.

Solubility: Adequate aqueous solubility for absorption.

Permeability: Ability to cross biological membranes.

Metabolic Stability: Resistance to breakdown by liver enzymes.

Safety: Low cytotoxicity and no inhibition of critical enzymes like hERG. drugdiscoverynews.com

Researchers use scoring functions and desirability indices to evaluate how well each compound in a series fits the TPP. international-pharma.comdrugdiscoverynews.com For example, Pfizer developed a "CNS MPO" score for central nervous system drugs based on six calculated physicochemical parameters, finding that marketed drugs scored significantly higher than their own candidates. drugdiscoverynews.com

This holistic approach prevents an overly narrow focus on a single property, such as potency, which can lead to dead ends where other critical flaws cannot be fixed. international-pharma.com By considering all important parameters from the earliest stages, MPO helps to identify high-quality chemical series and reduces the number of costly DMTA iterations needed to develop a clinical candidate. optibrium.comoptibrium.com

The following table illustrates an example of an MPO profile that could be used for a picolinamide lead compound.

| Parameter | Desirability Criterion | Rationale |

| Target Potency (IC₅₀) | < 100 nM | Ensures efficacy at the biological target. |

| Selectivity (vs. Off-Target) | > 100-fold | Minimizes potential for mechanism-based side effects. |

| Aqueous Solubility | > 50 µM | Important for dissolution and absorption after oral dosing. |

| In Vitro Metabolic Stability | > 30 min (human liver microsomes) | Indicates the compound will not be cleared too rapidly from the body. |

| hERG Inhibition (IC₅₀) | > 10 µM | Reduces the risk of cardiotoxicity, a common cause of drug failure. drugdiscoverynews.com |

| Molecular Weight | < 500 Da | Adherence to general guidelines for good oral bioavailability. |

Advanced Research Avenues and Future Directions for N 4 Cyanobenzyl Picolinamide

Exploration of Novel Biological Targets for N-(4-Cyanobenzyl)picolinamide

The picolinamide (B142947) scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, suggesting that this compound and its derivatives hold significant therapeutic potential. dovepress.comontosight.ai Research into analogous compounds has identified several key target families: